2-(吡咯烷-1-基甲基)吗啉

描述

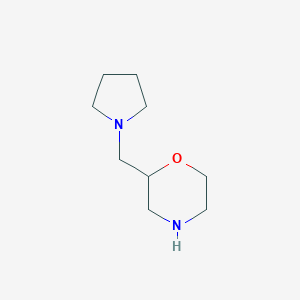

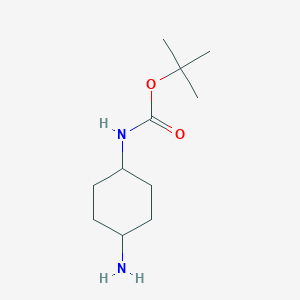

2-(Pyrrolidin-1-ylmethyl)morpholine (2-PMM) is a chemical compound that has been subject to numerous studies in recent years due to its potential applications in scientific research. This compound has a wide range of biochemical and physiological effects, and has been found to be advantageous for laboratory experiments.

科学研究应用

药物发现与开发

吡咯烷环是2-(吡咯烷-1-基甲基)吗啉的核心部分,由于其多功能性和生物活性,被广泛应用于药物化学领域。它作为支架,用于开发具有潜在治疗应用的新型化合物 . 吡咯烷环的饱和性质使对药效团空间的有效探索成为可能,并对分子的立体化学有很大贡献,影响着它们的生物活性 .

蛋白质组学研究

在蛋白质组学研究中,2-(吡咯烷-1-基甲基)吗啉因其作为蛋白质组学研究工具的特性而被使用。它有助于蛋白质表达、修饰和相互作用的研究,这对理解疾病机制和发现新的药物靶点至关重要 .

立体选择性合成

2-(吡咯烷-1-基甲基)吗啉中吡咯烷环的立体异构性使其成为立体选择性合成的理想候选者。这对于创建对映体纯的化合物尤其重要,对映体纯的化合物可能具有不同的生物学效应,并且通常是开发安全有效的药物所需的 .

生物活性分子设计

研究人员利用2-(吡咯烷-1-基甲基)吗啉设计具有靶点选择性的生物活性分子。该化合物的结构允许创建与生物靶点具有特定相互作用的分子,这对于开发具有更少副作用和更高疗效的药物至关重要 .

药效团模型

2-(吡咯烷-1-基甲基)吗啉中吡咯烷环的非平面性和sp3杂化增强了其在药效团模型中的应用。这种模型是计算药物设计中使用的一种方法,用于识别分子与特定生物靶点相互作用所需的结构特征 .

ADME/毒性研究

在2-(吡咯烷-1-基甲基)吗啉中引入吡咯烷环可以显著改变化合物的理化性质,影响其吸收、分布、代谢、排泄和毒性(ADME/毒性)特征。这对于预测潜在药物候选者的安全性

未来方向

作用机制

Target of Action

It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is characterized by its target selectivity .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have bioactive properties . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Compounds with a pyrrolidine ring have been reported to have diverse biological activities .

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a key component of this compound, have been compared with the parent aromatic pyrrole and cyclopentane .

Action Environment

The influence of steric factors on the biological activity of compounds with a pyrrolidine ring has been investigated .

生化分析

Biochemical Properties

It is known that the pyrrolidine ring, a component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .

Cellular Effects

Compounds with a pyrrolidine ring have been shown to interact with various cellular processes .

Molecular Mechanism

The pyrrolidine ring in this compound could potentially lead to different biological profiles of drug candidates due to its different binding mode to enantioselective proteins .

Metabolic Pathways

Morpholine degradation is completed primarily by the Mycobacterium genus, and morpholine monooxygenase is an important enzyme in this pathway .

属性

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-5-11(4-1)8-9-7-10-3-6-12-9/h9-10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGVKXVKOAWGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562387 | |

| Record name | 2-[(Pyrrolidin-1-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128208-00-4 | |

| Record name | 2-[(Pyrrolidin-1-yl)methyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)